
2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide, also known as AMPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyridine-based inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. The unique structure of AMPP allows it to selectively inhibit certain protein kinases, making it a valuable tool for studying the biochemical and physiological effects of these enzymes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide involves the binding of the compound to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting the activity of the kinase. The selectivity of this compound for certain protein kinases is due to the specific interactions between the compound and the amino acid residues surrounding the ATP-binding site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that is being inhibited. For example, inhibition of JNK has been shown to reduce inflammation and cell death, while inhibition of p38 MAPK has been linked to decreased production of pro-inflammatory cytokines. Inhibition of ERK5 has been shown to have potential therapeutic effects in cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide in lab experiments is its selectivity for certain protein kinases. This allows researchers to study the specific role of these enzymes in cellular processes without affecting other pathways. However, the selectivity of this compound can also be a limitation, as it may not be effective in inhibiting all protein kinases that are of interest.
Direcciones Futuras
There are several future directions for research involving 2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide. One area of interest is the development of more selective inhibitors of protein kinases, which could provide even greater insight into the role of these enzymes in cellular processes. Another area of research is the potential therapeutic applications of this compound and related compounds in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.
Métodos De Síntesis
The synthesis of 2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide involves several steps, including the reaction of 4-chloro-2-nitropyridine with 1-methyl-4-pyrazolecarboxamide, followed by reduction of the resulting intermediate with palladium on carbon. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide has been used extensively in scientific research as a tool for studying protein kinases and their role in various cellular processes. This compound has been shown to be effective in inhibiting several protein kinases, including JNK, p38 MAPK, and ERK5. By selectively inhibiting these enzymes, researchers can gain insight into their role in cellular signaling pathways and their potential as therapeutic targets for various diseases.
Propiedades
IUPAC Name |
2-amino-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-15-6-8(5-13-15)14-10(16)7-2-3-12-9(11)4-7/h2-6H,1H3,(H2,11,12)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCYUYTWWYQUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

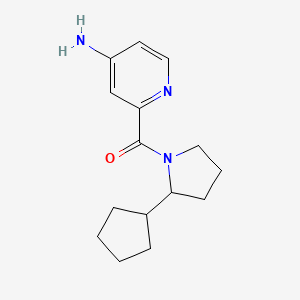
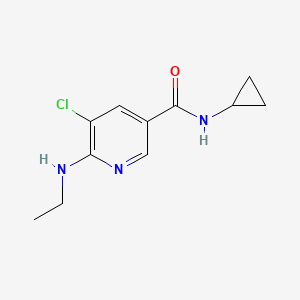
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
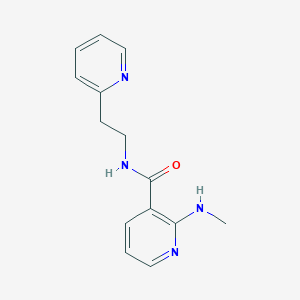
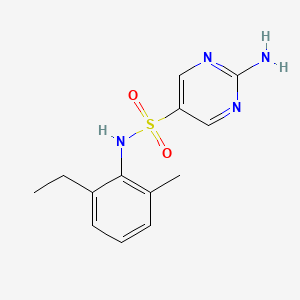
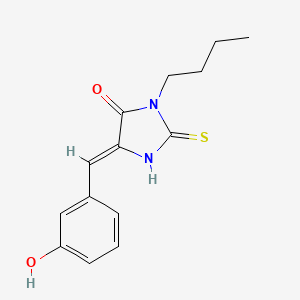

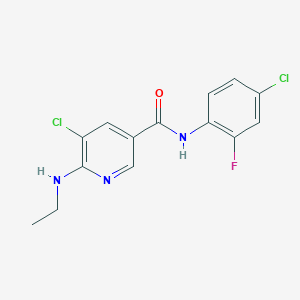
![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)
![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)